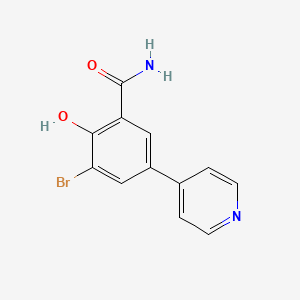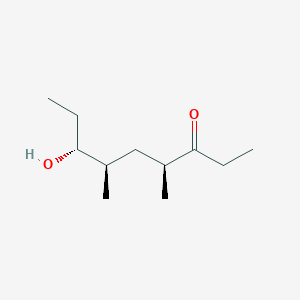
(4S,6R,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One common approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including stereoselective reactions to ensure the correct configuration of the final product .
Industrial Production Methods: Industrial production of serricornin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed hydrogenolysis of alkenyloxiranes .
Análisis De Reacciones Químicas
Types of Reactions: Serricornin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving serricornin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of serricornin depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones and acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Serricornin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms . In biology, it is crucial for understanding insect behavior and developing pest control strategies .
Mecanismo De Acción
The mechanism of action of serricornin involves its interaction with specific receptors in male cigarette beetles . The compound binds to these receptors, triggering a series of molecular events that lead to the attraction and excitation of the males . This process is essential for the mating behavior of the species and ensures successful reproduction .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to serricornin include other insect pheromones such as anhydroserricornin and various stereoisomers of serricornin . These compounds share similar structures and functions but differ in their stereochemistry and biological activity .
Uniqueness of Serricornin: Serricornin is unique due to its specific stereochemistry, which is crucial for its biological activity . The (4S,6S,7S)-isomer is the most attractive to male cigarette beetles, making it highly effective for use in pheromone traps and pest control strategies .
Propiedades
Número CAS |
84823-59-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(4S,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
Clave InChI |
YEKDTNYNLCQHPV-KXUCPTDWSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)C[C@H](C)C(=O)CC)O |
SMILES canónico |
CCC(C(C)CC(C)C(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


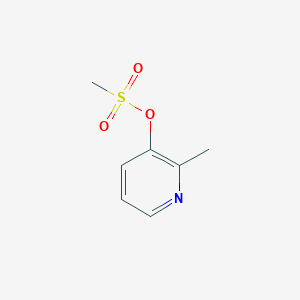
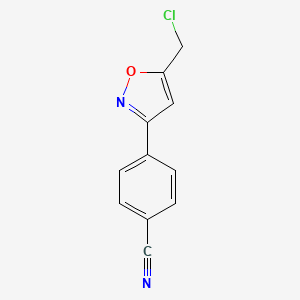

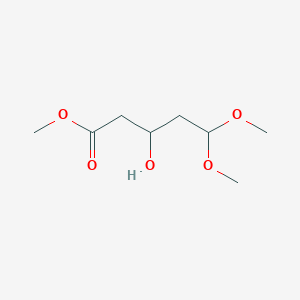

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
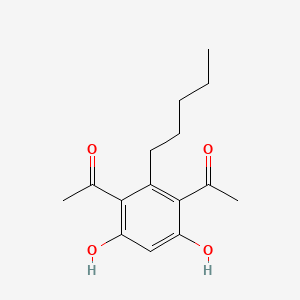
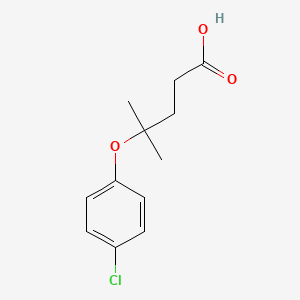
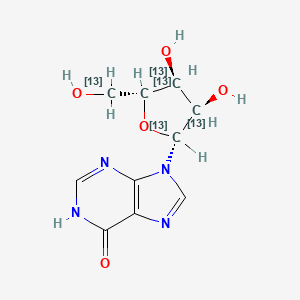
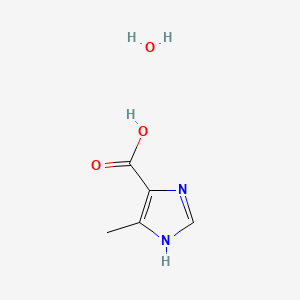
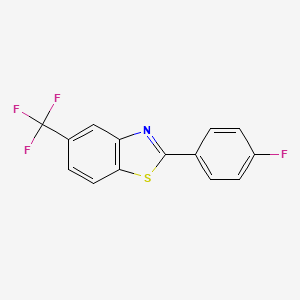
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
